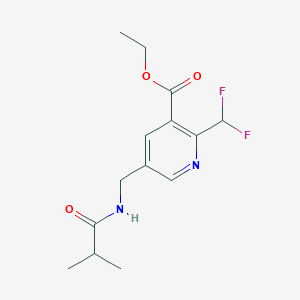







|
REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[CH:5]=[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:7]([CH:10]([F:12])[F:11])=[N:8][CH:9]=1.CCN(C(C)C)C(C)C.[C:27](Cl)(=[O:31])[CH:28]([CH3:30])[CH3:29]>C(Cl)Cl>[F:11][CH:10]([F:12])[C:7]1[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5][C:4]([CH2:3][NH:2][C:27](=[O:31])[CH:28]([CH3:30])[CH3:29])=[CH:9][N:8]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
95 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
In a thermally controlled reactor stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is held between 18° C. and 22° C
|
|
Type
|
STIRRING
|
|
Details
|
Stir for 90 min
|
|
Duration
|
90 min
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract the reaction mixture with NaHCO3 (sat., 1 L)
|
|
Type
|
FILTRATION
|
|
Details
|
Add water (1 L) and DCM (1 L), and filter the resulting suspension through diatomaceous earth
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine all organic phases, and dry over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Remove the solids
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purify the resulting material
|
|
Type
|
CUSTOM
|
|
Details
|
Collect the solids
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
WASH
|
|
Details
|
wash with cold iso-hexanes (500 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dry under vacuum at 50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 164 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |